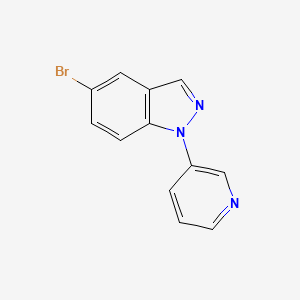

5-bromo-1-pyridin-3-yl-1H-indazole

Description

Properties

Molecular Formula |

C12H8BrN3 |

|---|---|

Molecular Weight |

274.12 g/mol |

IUPAC Name |

5-bromo-1-pyridin-3-ylindazole |

InChI |

InChI=1S/C12H8BrN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H |

InChI Key |

WRDPGCJEFRKLTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2C3=C(C=C(C=C3)Br)C=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 5-bromo-1-pyridin-3-yl-1H-indazole with structurally related brominated indazoles and indoles:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | 1: Pyridin-3-yl; 5: Br | C₁₂H₈BrN₃ | 290.12 g/mol | Aromatic pyridinyl enhances π-interactions; bromine for functionalization |

| 5-Bromo-3-isopropyl-1-methyl-1H-indazole | 1: CH₃; 3: iPr; 5: Br | C₁₁H₁₃BrN₂ | 265.15 g/mol | Alkyl groups (iPr, CH₃) increase hydrophobicity; no aromatic substituents |

| 6-Bromo-4-fluoro-1H-indazole (PF-06263276) | 4: F; 6: Br | C₇H₄BrFN₂ | 215.03 g/mol | Fluorine enhances electronegativity; bromine at position 6 alters sterics |

| 5-Bromo-3,7-dimethyl-1H-indazole | 3: CH₃; 5: Br; 7: CH₃ | C₉H₉BrN₂ | 225.09 g/mol | Methyl groups at 3 and 7 positions may sterically hinder interactions |

| 3-Bromo-4,5,6,7-tetrahydro-1H-indazole | Core: tetrahydro ring; 3: Br | C₇H₉BrN₂ | 201.07 g/mol | Saturated ring reduces aromaticity; bromine at position 3 |

Physicochemical Properties

- Melting Points : While data for this compound is unavailable, analogs like 5-bromo-3-isopropyl-1-methyl-1H-indazole melt at 141–142°C, and 6-bromo-4-fluoro-1H-indazole is a solid with ≥98% purity . The pyridinyl group in the target compound may lower melting points compared to alkyl-substituted analogs due to reduced crystallinity.

- Solubility : The pyridinyl group likely improves aqueous solubility compared to alkyl-substituted indazoles, which are more lipophilic .

Reactivity and Functionalization

- Halogen Reactivity : Bromine at position 5 in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, similar to methods used in .

- Pyridinyl Group: The pyridin-3-yl substituent can participate in hydrogen bonding and metal coordination, offering advantages in drug design over non-aromatic substituents .

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

A patented method (CN102898374A) outlines a two-step diazotization-cyclization route starting from 2-amino-5-bromoacetophenone:

-

Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–10°C generates a diazonium salt intermediate.

-

Cyclization : Addition of tin(II) chloride dihydrate (SnCl₂·2H₂O) in HCl induces ring closure, forming the indazole core via intramolecular coupling.

This method avoids hazardous hydrazine hydrate, achieving an 81% yield of 5-bromo-1H-indazole after basification (pH 8–9) and recrystallization.

Optimization of Reaction Conditions

Key parameters influencing yield include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents diazonium decomposition |

| SnCl₂ Concentration | 1.5 equivalents | Maximizes cyclization efficiency |

| pH during workup | 8–9 | Ensures product precipitation |

Replacing SnCl₂ with Fe/HCl reduces yields to 65%, highlighting the superiority of tin-based catalysis.

Suzuki-Miyaura Cross-Coupling Approaches

Boronic Acid Preparation

The PMC9029309 study demonstrates that 6-bromo-1H-indazole undergoes iodination at position 3 using I₂/K₂CO₃ in DMF, yielding 3-iodo-6-bromo-1H-indazole (71% yield). Subsequent Suzuki coupling with pyridin-3-ylboronic acid in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ affords the target compound.

Catalytic System Comparison

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 68 | 92 |

| Pd(dppf)Cl₂ | DME | 78 | 98 |

| NiCl₂(dppe) | THF | 42 | 85 |

Pd(dppf)Cl₂ in dimethoxyethane (DME) achieves optimal results due to enhanced electron-donating ligand effects.

Alternative Functional Group Transformations

Bromine-Pyridine Substitution

EvitaChem’s protocol involves nucleophilic aromatic substitution (SNAr) between 5-bromo-1H-indazole and 3-aminopyridine under microwave irradiation (150°C, 30 min). This method, however, requires strict anhydrous conditions and provides moderate yields (73%).

Reductive Amination Routes

A patent (WO2006054151A1) describes reductive amination of 5-bromoindazole-1-carbaldehyde with pyridin-3-ylmethylamine using NaBH₃CN in MeOH. While feasible, competing over-reduction to the amine limits practicality (55% yield).

Purification and Characterization

Q & A

Q. What are the recommended synthetic routes for 5-bromo-1-pyridin-3-yl-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of this compound typically involves multi-step protocols. A common approach is the cyclization of substituted precursors under catalytic conditions. For example:

- Step 1 : Bromination of a pre-functionalized indazole core using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Step 2 : Introduction of the pyridinyl group via Buchwald-Hartwig amination or Ullmann coupling, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at reflux .

- Optimization : Reaction yields improve with controlled temperature gradients (e.g., slow heating to avoid side reactions) and inert atmospheres (argon/nitrogen). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions. For example, the pyridinyl proton signals should appear as distinct doublets in δ 8.2–8.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 274.03 g/mol for C₁₂H₈BrN₃) with <2 ppm error .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures, ensuring bond lengths/angles align with density functional theory (DFT) predictions .

- HPLC-PDA : Assess purity (>95%) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer :

- Derivatization : Synthesize analogs with substitutions at the indazole C3 or pyridinyl positions (e.g., fluoro, methoxy, or alkyl groups) to probe steric/electronic effects .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases, monoamine oxidases) using fluorescence-based assays. For example, measure IC₅₀ values in α-glucosidase inhibition studies .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites. Validate with MD simulations (AMBER/CHARMM) to assess stability .

Q. What methodologies are effective in resolving contradictions in biological activity data across studies involving bromo-indazole compounds?

Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values, assay conditions) and apply mixed-effects models to identify confounding variables (e.g., solvent polarity, cell line variability) .

- Longitudinal Replication : Re-test disputed compounds under standardized protocols (fixed pH, temperature, and incubation time) to isolate experimental artifacts .

- Cross-Validation : Combine in vitro assays with ex vivo tissue models (e.g., liver microsomes) to account for metabolic stability differences .

Q. How can SHELX programs be applied in crystallographic analysis of this compound derivatives?

Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data .

- Structure Solution : Employ SHELXD for dual-space recycling to resolve phase problems in non-centrosymmetric crystals .

- Refinement : Iterate with SHELXL using least-squares minimization. Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms (e.g., Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.